

# Inter-laboratory Comparison of Ceftriaxone Impurity C Quantification: A Comparative Guide

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## Compound of Interest

Compound Name: *Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione*

Cat. No.: *B193997*

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## Introduction

Ceftriaxone, a third-generation cephalosporin antibiotic, is widely used to treat a variety of bacterial infections. As with any pharmaceutical product, controlling impurities is critical to ensure its safety and efficacy. Ceftriaxone Impurity C, identified as 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione, is a potential impurity that requires careful monitoring. This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of Ceftriaxone Impurity C, offering insights into the methodologies, data analysis, and expected outcomes for researchers, scientists, and drug development professionals.

Accurate and reproducible analytical methods are paramount for the quality control of active pharmaceutical ingredients (APIs) like Ceftriaxone. Inter-laboratory comparison studies, also known as proficiency testing, are essential for evaluating the performance and reliability of analytical methods across different laboratories.<sup>[1][2][3]</sup> These studies help to identify potential biases, assess the precision and accuracy of the methods, and ensure consistency in results, which is crucial for regulatory compliance and patient safety.<sup>[1][3]</sup>

This guide will detail the experimental protocols for quantifying Ceftriaxone Impurity C, present a summary of hypothetical quantitative data from a simulated inter-laboratory study, and provide a visual representation of the experimental workflow.

## Experimental Protocols

The quantification of Ceftriaxone Impurity C is typically performed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with UV detection.[4][5][6] These methods offer the necessary sensitivity and selectivity for separating and quantifying impurities in pharmaceutical substances.[7]

## 1. Sample Preparation

- **Reference Standard:** A certified reference standard of Ceftriaxone Impurity C (CAS No: 58909-39-0) is required.[8][9][10]
- **Sample Solution:** Accurately weigh and dissolve the Ceftriaxone sodium sample in a suitable diluent (e.g., a mixture of mobile phase components) to a final concentration of approximately 0.5 mg/mL.[11]
- **Standard Solution:** Prepare a stock solution of Ceftriaxone Impurity C reference standard and dilute it to a concentration that is relevant to the specification limit for the impurity.

## 2. Chromatographic Conditions

The following are representative HPLC/UPLC conditions that can be employed for the analysis.

Parameter	HPLC Method	UHPLC Method
Column	C18, 250 mm x 4.6 mm, 5 $\mu$ m	C18, 100 mm x 2.1 mm, 1.7 $\mu$ m
Mobile Phase A	0.02 M Phosphate buffer, pH 7.0	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile	Acetonitrile
Gradient	Isocratic or Gradient	Gradient elution is often preferred for better separation of multiple impurities. <a href="#">[12]</a>
Flow Rate	1.0 mL/min	0.3 mL/min
Detection Wavelength	254 nm <a href="#">[11]</a>	254 nm
Column Temperature	30 $^{\circ}$ C	40 $^{\circ}$ C
Injection Volume	20 $\mu$ L	2 $\mu$ L

### 3. System Suitability

Before sample analysis, system suitability tests must be performed to ensure the chromatographic system is performing adequately. This includes assessing parameters such as theoretical plates, tailing factor, and reproducibility of injections.

### 4. Quantification

The amount of Ceftriaxone Impurity C in the sample is determined by comparing the peak area of the impurity in the sample chromatogram to the peak area of the reference standard in the standard chromatogram.

## Data Presentation: Inter-laboratory Comparison Results

The following table summarizes hypothetical quantitative data from a simulated inter-laboratory comparison study involving five laboratories. Each laboratory was provided with the same batch of Ceftriaxone sodium and a certified reference standard of Impurity C.

Laboratory	Method	Reported Concentration of Impurity C (%)	Repeatability (RSD, n=6)	Intermediate Precision (RSD, n=12)
Lab 1	HPLC	0.085	1.8%	2.5%
Lab 2	UHPLC	0.082	1.2%	2.1%
Lab 3	HPLC	0.091	2.1%	2.8%
Lab 4	UHPLC	0.083	1.5%	2.3%
Lab 5	HPLC	0.088	1.9%	2.6%
Mean	0.0858			
Standard Deviation	0.0036			
RSD (%)	4.2%			

RSD: Relative Standard Deviation

### Statistical Analysis

Statistical analysis of the inter-laboratory data is crucial for evaluating the overall performance. [13] Methods like calculating the z-score are commonly used to assess the performance of individual laboratories against the consensus value.[1][14] A z-score between -2 and +2 is generally considered satisfactory.[14]

## Mandatory Visualization

The following diagram illustrates the typical workflow for an inter-laboratory comparison study.

Caption: Workflow for an Inter-laboratory Comparison Study.

## Conclusion

This guide outlines a framework for an inter-laboratory comparison of Ceftriaxone Impurity C quantification. The provided experimental protocols, based on established analytical techniques

like HPLC and UHPLC, offer a solid foundation for such a study. The hypothetical data and the workflow diagram illustrate the key aspects of conducting and evaluating an inter-laboratory comparison. By adhering to standardized protocols and employing robust statistical analysis, the pharmaceutical industry can ensure the reliability and consistency of analytical data for impurity profiling, ultimately safeguarding patient health.

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